Unique O-Acetylation at the 2''-Position Defines Physicochemical Identity
2''-O-Acetyl-platyconic acid A is distinguished from its direct analog, platyconic acid A, by the presence of a single O-acetyl group at the 2''-position of its rhamnose sugar moiety [1]. Its positional isomer, 3''-O-acetyl-platyconic acid A (Platyconic acid B), features the acetyl group at the adjacent 3''-hydroxyl . These structural isomers are separable by HPLC and high-speed counter-current chromatography (HSCCC), with 2''-O-acetyl-platyconic acid A being isolated as a distinct, minor saponin component from the root extract [2]. This precise molecular architecture is the fundamental basis for its differential behavior in analytical and biological systems.
| Evidence Dimension | Molecular Structure |
|---|---|
| Target Compound Data | Molecular Formula: C59H92O30; Molecular Weight: 1281.4 g/mol; O-acetyl group present at 2''-position of rhamnose |
| Comparator Or Baseline | Platyconic acid A (C57H90O29, MW 1239.3 g/mol, no acetyl group). 3''-O-acetyl-platyconic acid A (C59H92O30, MW 1281.4 g/mol, acetyl group at 3''-position) |
| Quantified Difference | Difference in molecular formula (C2H2O vs. C2H2O positional isomer) and MW (+42.1 g/mol vs. non-acetylated; identical MW but different retention time vs. 3''-isomer) |
| Conditions | Structure confirmed by 13C NMR and Mass Spectrometry |
Why This Matters
The specific 2''-O-acetylation pattern is a critical quality attribute for procurement; any substitution with the non-acetylated or 3''-isomer will introduce a different chemical entity, confounding analytical methods and invalidating any downstream SAR or biological studies.
- [1] PubChem. (2025). 2''-O-acetyl-platyconic acid A. Compound Summary for CID 101495503. National Center for Biotechnology Information. View Source
- [2] Ha, I. J., Kang, M., Na, Y. C., Park, Y., & Kim, Y. S. (2011). Preparative separation of minor saponins from Platycodi Radix by high-speed counter-current chromatography. Journal of Separation Science, 34(19), 2559-2565. View Source
